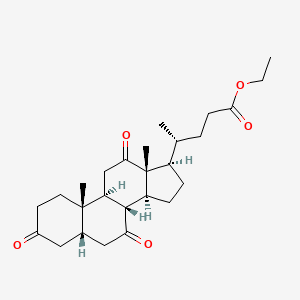

Ethyl 3,7,12-trioxo-5betacholan-24-oate

描述

Contextualization of 3,7,12-Trioxo-5beta-cholan-24-oic Acid Derivatives within Steroid Chemistry

3,7,12-Trioxo-5beta-cholan-24-oic acid, also known as dehydrocholic acid, is a semi-synthetic bile acid derivative. wikipedia.orgwikipedia.org It is manufactured through the oxidation of cholic acid, a primary bile acid synthesized in the liver from cholesterol. wikipedia.orgwikipedia.org This process converts the three hydroxyl groups on the cholic acid molecule at positions 3, 7, and 12 into oxo (ketone) groups. wikipedia.org

Derivatives of 3,7,12-trioxo-5beta-cholan-24-oic acid, such as its ethyl ester, are part of the broader family of oxo-steroids. The presence of ketone groups significantly alters the molecule's polarity and chemical reactivity compared to its hydroxyl-containing precursors. These oxo-derivatives are of interest in medicinal chemistry and have been studied for their biological activities, including their ability to stimulate bile flow, a property known as hydrocholeresis. patsnap.comnih.gov The study of such derivatives provides insight into structure-activity relationships within the steroid class.

Significance of Ethyl 3,7,12-Trioxo-5betacholan-24-oate within Contemporary Chemical Research

Ethyl 3,7,12-trioxo-5beta-cholan-24-oate is the ethyl ester of dehydrocholic acid. In contemporary chemical research, the esterification of steroids is a common strategy to create prodrugs with modified pharmacokinetic properties. researchgate.net The conversion of a carboxylic acid to an ethyl ester can increase its lipophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

While specific research focusing exclusively on Ethyl 3,7,12-trioxo-5beta-cholan-24-oate is not extensively documented in publicly available literature, its significance can be inferred from the properties of its parent compound and the general principles of steroid ester chemistry. The ethyl ester form may be utilized in research as a more membrane-permeable version of dehydrocholic acid, facilitating studies on its cellular mechanisms of action. researchgate.net Furthermore, its synthesis and characterization contribute to the broader library of modified bile acids, which are investigated for their potential therapeutic applications in areas such as liver disease and metabolic disorders. patsnap.com The study of such esters can also be relevant in understanding the metabolism of xenobiotics and in the development of new synthetic methodologies.

Historical Overview and Evolving Research Landscapes of Oxo-Cholanates

The history of oxo-cholanates is intrinsically linked to the broader history of bile acid and steroid research. The journey began with the isolation of the first primary bile acid, cholic acid, by Hinrich Strecker in 1848. nih.gov This marked the dawn of detailed biochemical investigations into these molecules. nih.gov

A significant milestone in the early 20th century was the elucidation of the complex polycyclic structure of steroids, a feat accomplished through the work of chemists like Adolf Windaus and Heinrich Wieland. taylorandfrancis.com This foundational knowledge paved the way for the chemical modification of these natural products.

The tri-oxo derivative of cholic acid, dehydrocholic acid, was known in the early 20th century to induce bile flow in animals. nih.gov It was occasionally used to stimulate bile flow in patients, although comprehensive clinical studies were initially lacking. nih.gov The development of gas chromatography and mass spectrometry in the mid-20th century revolutionized the analysis of bile acids, allowing for more detailed studies of their composition and metabolism. nih.gov

In recent years, research has expanded to investigate the diverse roles of bile acids and their derivatives, including oxo-metabolites, as signaling molecules that interact with nuclear receptors like the farnesoid X receptor (FXR). patsnap.comnih.gov This has opened up new avenues for therapeutic intervention in a variety of diseases. The study of oxo-bile acids has also found applications in archaeology, where their stability makes them useful markers for identifying ancient fecal matter. nih.gov The evolving landscape of oxo-cholanate research continues to uncover new facets of their chemistry and biological significance.

Detailed Research Findings

While specific research on Ethyl 3,7,12-trioxo-5beta-cholan-24-oate is limited, data on its parent compound and related esters provide valuable insights.

Physicochemical Properties of Related Compounds:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Dehydrocholic Acid | C24H34O5 | 402.531 | Synthetic bile acid, acts as a hydrocholeretic. wikipedia.org |

| Methyl 3,7,12-trioxo-5beta-cholan-24-oate | C25H36O5 | 416.55 | Methyl ester of dehydrocholic acid. |

| Ethyl Cholate | C26H44O5 | 436.62 | Ethyl ester of cholic acid, the precursor to dehydrocholic acid. wikipedia.org |

This table presents data for closely related compounds to provide context for the properties of Ethyl 3,7,12-trioxo-5beta-cholan-24-oate.

Metabolism of Dehydrocholic Acid:

Studies on the metabolism of dehydrocholic acid have shown that upon administration, the oxo groups are sequentially and stereospecifically reduced back to hydroxyl groups. This indicates that dehydrocholic acid can be considered a prodrug that is converted to other active metabolites in the body.

Structure

3D Structure

属性

CAS 编号 |

52718-49-7 |

|---|---|

分子式 |

C26H38O5 |

分子量 |

430.6 g/mol |

IUPAC 名称 |

ethyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C26H38O5/c1-5-31-23(30)9-6-15(2)18-7-8-19-24-20(14-22(29)26(18,19)4)25(3)11-10-17(27)12-16(25)13-21(24)28/h15-16,18-20,24H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,24+,25+,26-/m1/s1 |

InChI 键 |

JOLKBUSRBZYZEH-PYGYYAGESA-N |

SMILES |

CCOC(=O)CCC(C)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |

手性 SMILES |

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |

规范 SMILES |

CCOC(=O)CCC(C)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |

其他CAS编号 |

52718-49-7 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 3,7,12 Trioxo 5betacholan 24 Oate and Analogues

De Novo Synthetic Routes for 3,7,12-Trioxo-5β-cholanic Acid and its Esters

The primary route to Ethyl 3,7,12-trioxo-5β-cholan-24-oate begins with the synthesis of its corresponding carboxylic acid, 3,7,12-trioxo-5β-cholanic acid, commonly known as dehydrocholic acid.

Oxidative Conversion of Cholic Acid Precursors

Dehydrocholic acid is synthesized by the oxidation of cholic acid, a readily available natural bile acid. This transformation involves the oxidation of the three secondary hydroxyl groups at positions C-3, C-7, and C-12 of the steroid nucleus to their corresponding ketones.

Several oxidative methods have been reported for this conversion. A common laboratory and industrial method involves the use of chromic acid. Another approach employs a greener chemistry methodology using sodium bromate in the presence of a catalytic amount of ceric ammonium nitrate. chemicalbook.com This reaction is typically carried out in an aqueous acetonitrile (B52724) solution at elevated temperatures. The progress of the reaction can be monitored by thin-layer chromatography to ensure the complete conversion of the starting material and any partially oxidized intermediates. chemicalbook.com

Electrochemical oxidation presents an alternative method for the synthesis of dehydrocholic acid from cholic acid. This method avoids the use of harsh chemical oxidants, thereby reducing environmental impact and the formation of halogenated by-products.

| Oxidizing Agent/Method | Reaction Conditions | Key Features |

|---|---|---|

| Chromic Acid | Typically in acetic acid | Traditional and effective method |

| Sodium Bromate/Ceric Ammonium Nitrate | Aqueous acetonitrile, 80°C | Greener chemical approach chemicalbook.com |

| Electrochemical Oxidation | Anodic oxidation | Avoids harsh chemical reagents |

Strategic Esterification at the C-24 Carboxylic Acid Moiety

The conversion of the C-24 carboxylic acid group of dehydrocholic acid to its ethyl ester, yielding Ethyl 3,7,12-trioxo-5β-cholan-24-oate, is a critical step. The most common method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol, in this case, ethanol. libretexts.orgmasterorganicchemistry.comyoutube.com

The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The use of a large excess of ethanol not only serves as the reactant but also as the solvent, driving the equilibrium towards the formation of the ester. masterorganicchemistry.com The reaction mixture is often heated under reflux to achieve a reasonable reaction rate. Following the reaction, the excess alcohol and acid catalyst are removed during the work-up procedure to isolate the desired ethyl ester. One documented instance involves the Fischer esterification of a reduced dehydrocholic acid derivative using absolute ethanol and catalytic p-toluenesulfonic acid, followed by heating under reflux for three hours. researchgate.net

| Reactants | Catalyst | Typical Conditions |

|---|---|---|

| Carboxylic Acid (Dehydrocholic Acid) and Ethanol | Concentrated Sulfuric Acid or p-Toluenesulfonic Acid | Heating under reflux in excess ethanol masterorganicchemistry.comresearchgate.net |

Regio- and Stereoselective Chemical Modifications of the Steroid Nucleus

The three ketone groups on the steroid nucleus of Ethyl 3,7,12-trioxo-5β-cholan-24-oate offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Targeted Reductions of Ketone Functionalities

The selective reduction of one or more of the ketone groups at positions C-3, C-7, and C-12 is a key strategy for generating diverse hydroxy-substituted cholanate derivatives. Achieving regio- and stereoselectivity in these reductions is a significant synthetic challenge due to the similar reactivity of the ketone groups.

One approach to achieve regioselectivity involves the protection of one or more ketone groups while another is reduced. For instance, the 3-keto group can be selectively protected as a dimethyl ketal. nih.gov Subsequent reduction of the remaining 7- and 12-oxo functionalities can then be carried out using a reducing agent like sodium borohydride. nih.gov

Alternatively, certain reducing agents exhibit inherent selectivity. For example, hydrogenation with Raney Nickel has been shown to selectively reduce the 3-keto group of dehydrocholic acid, yielding 3α-hydroxy-7,12-dioxo-5β-cholan-24-oic acid (7,12-diketolithocholic acid). researchgate.net Biotransformations using microorganisms have also demonstrated high regio- and stereoselectivity in the reduction of dehydrocholic acid, with some strains preferentially reducing the 3-keto group. researchgate.net

| Reducing Agent/Method | Targeted Ketone(s) | Major Product(s) | Selectivity |

|---|---|---|---|

| Sodium Borohydride (after 3-keto protection) | C-7 and C-12 | 7α- and 12α/β-hydroxy derivatives nih.gov | Regioselective |

| Raney Nickel Hydrogenation | C-3 | 3α-hydroxy-7,12-diketo derivative researchgate.net | Regio- and Stereoselective |

| Trametes hirsuta (Biotransformation) | C-3 | 3α-hydroxy-7,12-diketo derivative researchgate.net | Regio- and Stereoselective |

Derivatization and Introduction of Auxiliary Functional Groups

The ketone functionalities of Ethyl 3,7,12-trioxo-5β-cholan-24-oate can be derivatized to introduce new functional groups, further expanding the chemical diversity of this scaffold. One example is the formation of oximes. The reaction of dehydrocholic acid or its esters with hydroxylamine or its derivatives, in the presence of a base like sodium acetate, leads to the formation of oxime derivatives at one or more of the ketone positions. nih.gov This introduces a nitrogen-containing functional group that can potentially alter the biological activity of the parent molecule. The reaction conditions can be controlled to favor the formation of mono-, di-, or tri-oxime derivatives. nih.gov

Another derivatization strategy involves reactions with hydrazine derivatives. For instance, dehydrocholic acid can be derivatized with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone groups to form hydrazones. chromforum.org This reaction is often used for the quantification and characterization of carbonyl compounds.

Synthesis of Advanced Oxo-Cholanate Derivatives

The synthetic methodologies described above can be employed to generate a variety of advanced oxo-cholanate derivatives with potential applications in drug discovery. For example, the oxime derivatives of dehydrocholic acid and its esters have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. nih.gov The synthesis of these derivatives typically involves a two-step process: esterification of dehydrocholic acid followed by oxime formation. nih.gov By varying the ester group and the substituent on the oxime, a library of compounds can be generated for structure-activity relationship studies.

The selective reduction of the ketone groups, as discussed in section 2.2.1, also leads to the formation of advanced derivatives. The resulting hydroxy-oxo-cholanates are important intermediates in the synthesis of various biologically active bile acid analogues.

Construction of Steroidal Cyclic Peroxides: Trioxolanes and Tetraoxanes

The steroidal nucleus of bile acid derivatives serves as a scaffold for the synthesis of complex cyclic peroxides, such as 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes. These structures are of interest due to the biological activities exhibited by other organic peroxides. researchgate.net

1,2,4-Trioxolanes: The synthesis of steroidal 1,2,4-trioxolanes can be achieved through the Griesbaum co-ozonolysis reaction. For instance, a deoxycholic acid derivative, methyl O-methyl-3-oximino-12α-acetoxy-deoxycholate, reacts with trifluoromethyl ketones (like CF₃C(O)CH₃ or CF₃C(O)Ph) and ozone to produce 3'-trifluoromethylated 1,2,4-trioxolanes. nih.gov This reaction typically yields a mixture of stereoisomers. nih.gov

1,2,4,5-Tetraoxanes: Unsymmetrical steroidal tetraoxanes can be synthesized from bile acid precursors through a multi-step process. nih.gov This involves the hydroperoxidation of a keto-steroid, such as methyl 3-oxo-7α,12α-diacetoxy-5β-cholan-24-oate, to form a bishydroperoxide intermediate. nih.gov Subsequent acid-catalyzed condensation of this bishydroperoxide with a ketone leads to the formation of the tetraoxane ring. nih.govnih.gov For example, the peroxycondensation of methyl 3-bishydroperoxy-12α-acetoxy-deoxycholate with ketones like CF₃C(O)CH₃ or acetone has been used to generate the corresponding 1,2,4,5-tetraoxanes. nih.gov

| Peroxide Type | Synthetic Method | Starting Material Type | Key Reagents | Product |

|---|---|---|---|---|

| 1,2,4-Trioxolane | Griesbaum Co-ozonolysis | Steroidal Oxime | Ozone, Ketone (e.g., CF₃C(O)CH₃) | Steroidal 3'-Trifluoromethylated 1,2,4-Trioxolane nih.gov |

| 1,2,4,5-Tetraoxane | Peroxycondensation | Steroidal Keto-ester | 1. H₂O₂, HCl; 2. Ketone, H₂SO₄ | Unsymmetrical Steroidal Tetraoxane nih.govnih.gov |

Synthesis of Cholanic Acid Amides and Conjugates

The carboxylic acid side chain of cholanic acids is a common site for modification to produce amides and conjugates. These modifications can alter the physicochemical properties of the parent molecule. mdpi.com

Cholanic Acid Amides: A series of N-sulfonyl-3,7-dioxo-5β-cholan-24-amides has been synthesized starting from ursodeoxycholic acid. nih.gov The general procedure involves the conversion of the C-24 carboxylic acid to an amide linked to a sulfonyl group. This demonstrates a versatile method for creating amide derivatives from the bile acid side chain. nih.gov

Bile Acid Conjugates: In biological systems, primary bile acids are conjugated with amino acids like glycine (B1666218) or taurine (B1682933). mdpi.com This conjugation increases the polarity and solubility of the bile acids. mdpi.com Synthetically, similar conjugates can be created by coupling the C-24 carboxylic acid of a bile acid with various bioactive molecules, a strategy used to improve the therapeutic efficacy of cytotoxic drugs. rjpbr.com The hydroxyl groups on the steroid nucleus provide additional sites for modification to enhance bioactivity and bioavailability. rjpbr.com

| Derivative Type | Synthetic Approach | Starting Material Type | Example Product |

|---|---|---|---|

| Amide | Amide coupling | Dioxo-5β-cholanic acid | N-sulfonyl-3,7-dioxo-5β-cholan-24-amide nih.gov |

| Conjugate | Amide coupling | Cholanic Acid | Glycine/Taurine conjugates mdpi.com |

| Conjugate | Linker chemistry | Bile Acid | Bile acid-bioactive molecule conjugates rjpbr.com |

Side Chain and Ring System Elaboration

The core structure of Ethyl 3,7,12-trioxo-5β-cholan-24-oate can be extensively modified at both the C-17 side chain and the A, B, and C rings of the steroid nucleus.

Side Chain Elaboration: A common modification of the bile acid side chain is shortening it by one carbon. An efficient method for this transformation involves converting formylated bile acids into 24-nor-23-nitriles via a "second order" Beckmann rearrangement, followed by alkaline hydrolysis to yield the corresponding nor-bile acids. nih.gov This procedure is a rapid alternative to the classical Barbier-Wieland degradation. nih.govdurham.ac.uk The side chain can also be modified to introduce different functional groups, such as converting the terminal carboxyl group into a sulfonate group to create analogues like sodium 3α,7α-dihydroxy-5β-cholane-24-sulfonate. nih.gov

Ring System Elaboration: The steroidal ring system can be altered to create novel architectures. For example, C-nor-D-homo rearrangement can be induced in bile acid derivatives, leading to a contracted C-ring and an expanded D-ring. whiterose.ac.uk Additionally, the ketone functionalities present in Ethyl 3,7,12-trioxo-5β-cholan-24-oate or its derivatives can be used to construct fused heterocyclic systems. A practical and high-yielding Schmidt reaction using trimethylsilyl azide (TMSN₃) can convert steroidal ketones into fused tetrazoles. beilstein-journals.org

Utilization of Ethyl 3,7,12-Trioxo-5β-cholan-24-oate as a Synthetic Intermediate

Ethyl 3,7,12-trioxo-5β-cholan-24-oate is a valuable precursor for a variety of other steroidal molecules due to the reactivity of its three ketone groups.

Precursor in the Synthesis of Related Bile Acid Derivatives

The primary utility of Ethyl 3,7,12-trioxo-5β-cholan-24-oate as a synthetic intermediate lies in the selective reduction of its three oxo groups. By carefully choosing reagents and reaction conditions, it is possible to generate a wide array of partially or fully reduced bile acid derivatives.

For example, 7α-, 12α-, 12β-Hydroxy and 7α,12α- and 7α,12β-dihydroxy-3-ketocholanoic acids can be prepared from 3,7,12-oxo derivatives. nih.gov A common strategy involves protecting the 3-keto group, often as a dimethyl ketal, followed by the reduction of the 7- and 12-oxo functionalities using reagents like sodium borohydride. nih.gov This regioselective approach allows for the synthesis of specific hydroxy- and dihydroxy-3-keto-cholanoic acids, which are important intermediates themselves. nih.gov

| Target Derivative | Synthetic Strategy | Key Transformation |

|---|---|---|

| Partially Hydroxylated Bile Acids | Protection-Reduction | Selective reduction of C-7 and C-12 ketones nih.gov |

| Nor-Bile Acids | Side-chain degradation | Beckmann rearrangement of formylated derivative nih.gov |

| Ring-Fused Heterocycles | Ring annulation | Schmidt reaction on ketone groups beilstein-journals.org |

Scaffolding for Novel Steroidal Architectures

The rigid and well-defined three-dimensional structure of the cholane (B1240273) skeleton makes it an ideal building block, or scaffold, for the construction of more complex, novel steroidal architectures. The amphiphilic nature of bile acids, with a hydrophobic β-face and a hydrophilic α-face, is a key feature exploited in supramolecular chemistry. researchgate.net

By linking two or more cholic acid units (the parent tri-hydroxy compound of the title molecule), it is possible to create dimeric and oligomeric steroids. researchgate.net These include cyclic structures known as "cholaphanes" and "cyclocholates," which can function as artificial receptors or enzyme mimics. researchgate.net The synthesis of these larger molecules relies on the defined stereochemistry and reactive functional groups of the bile acid monomer, which can be derived from versatile intermediates like Ethyl 3,7,12-trioxo-5β-cholan-24-oate. researchgate.net

Enzymatic Biotransformations and in Vitro Metabolic Investigations of Oxo Cholanates

Enzymatic Catalysis of Oxidation and Reduction Reactions

The transformation of oxo-cholanates like Ethyl 3,7,12-trioxo-5beta-cholan-24-oate is predominantly governed by enzymatic oxidation and reduction reactions. These processes are crucial for both the industrial synthesis of valuable bile acids and the metabolic modifications occurring within biological systems.

Role of Hydroxysteroid Dehydrogenases (HSDHs) in Steroid Transformations

Hydroxysteroid dehydrogenases (HSDHs) are a class of NAD(P)(H)-dependent oxidoreductases that play a pivotal role in the reversible conversion of hydroxyl groups to keto groups on the steroid nucleus. mdpi.com These enzymes are central to the metabolism of bile acids and are encoded by both host organisms and their gut microbiota. mdpi.comillinois.edu HSDHs exhibit specificity for the position (regiospecificity) and the stereochemical orientation (stereospecificity) of the hydroxyl groups they act upon, such as at the C-3, C-7, or C-12 positions of the cholanate structure. mdpi.comresearchgate.net

In the context of dehydrocholic acid (the parent acid of the title compound), HSDHs are instrumental in its reduction. For instance, 3α-HSDH, 7β-HSDH, and 12α-HSDH are key enzymes that catalyze the reduction of the corresponding keto groups at positions 3, 7, and 12. nih.govnih.govnih.gov The activity of these enzymes is fundamental in pathways such as the 7α-dehydroxylation pathway in the gut, which involves the reduction of 7-oxo-bile acids. nih.govasm.orgnih.gov The biotransformation of DHCA often employs a combination of these enzymes to produce more complex and biologically active bile acids. nih.govnih.govresearchgate.net

Stereochemical Outcomes and Regioselectivity of Biocatalytic Processes

The biocatalytic reduction of the three keto groups on the dehydrocholic acid scaffold by HSDHs is characterized by high regio- and stereoselectivity. This specificity allows for the synthesis of particular bile acid isomers. For example, in the chemoenzymatic synthesis of ursodeoxycholic acid (UDCA), a two-step reduction of DHCA is a key process. nih.govnih.gov This involves the highly selective reduction of the C-7 keto group to a 7β-hydroxyl group by a 7β-HSDH and the C-3 keto group to a 3α-hydroxyl group by a 3α-HSDH. nih.govnih.govresearchgate.net

Research has demonstrated that different microorganisms exhibit distinct selectivities. The fungus Trametes hirsuta can regio- and stereoselectively reduce the 3-keto group of DHCA to yield 3α-hydroxy-7,12-diketo-5β-cholan-24-oic acid as the primary product. researchgate.net Similarly, chemical reductions can also achieve high selectivity; hydrogenation of DHCA with Raney Nickel under specific conditions yields 7,12-diketolithocholic acid exclusively. researchgate.net The ability to control the stereochemical outcome at each of the C-3, C-7, and C-12 positions is crucial for producing specific secondary bile acids like UDCA, which has therapeutic applications. nih.govresearchgate.net

Identification and Characterization of Enzymatically Derived Metabolites

The enzymatic reduction of dehydrocholic acid and its derivatives yields a variety of hydroxylated metabolites. The specific products formed depend on the enzymes employed. In multi-enzymatic, one-pot processes designed for the synthesis of UDCA precursors, the primary product from DHCA is 12-keto-ursodeoxycholic acid (12-keto-UDCA). nih.govnih.gov This metabolite results from the specific reduction of the keto groups at C-3 and C-7, leaving the C-12 keto group intact. nih.govnih.govresearchgate.net

In broader metabolic studies within gut bacteria, the transformation of 3,7,12-trioxoLCA (dehydrocholic acid) by strains like Clostridium scindens can result in a mixture of metabolites including cholic acid, deoxycholic acid, and 3-oxoDCA. nih.gov This indicates that these bacteria possess a suite of HSDHs, including 12α-HSDH, capable of reducing the oxo-groups. nih.gov The characterization of these metabolites is typically achieved using techniques like high-performance liquid chromatography (HPLC) and gas-liquid chromatography-mass spectrometry (GLC-MS), which allow for the separation and identification of the various bile acid isomers produced. researchgate.netnih.gov

Pathways Involving Oxo-Bile Acids in Model Systems

Oxo-bile acids, including dehydrocholic acid, are key intermediates in complex metabolic networks. Model systems, ranging from single-enzyme reactions to whole-cell biocatalysts and gut microbiota simulations, have been essential for elucidating these pathways.

Formation and Interconversion within Bile Acid Metabolic Cycles

Bile acids undergo extensive metabolism, cycling between hydroxylated and oxidized (oxo) forms. Primary bile acids, synthesized from cholesterol in the liver, can be converted to oxo-bile acids by HSDHs from gut microbiota. mdpi.comcreative-proteomics.com These oxo-intermediates, such as 7-oxo-lithocholic acid derived from chenodeoxycholic acid, can then be further transformed. researchgate.net For example, a pair of HSDHs, such as 7α-HSDH and 7β-HSDH, can epimerize a hydroxyl group by converting it to a keto-intermediate and then reducing it to the opposite stereoisomer. mdpi.comresearchgate.net

Dehydrocholic acid itself is an unnatural bile acid produced by the oxidation of cholic acid. researchgate.net In metabolic systems, trioxo-bile acids can be formed through the sequential oxidation of primary bile acids. nih.gov These oxo-bile acids are then subject to reduction by various HSDHs, leading to a diverse pool of secondary bile acids. asm.orgnih.gov For instance, studies with Clostridium species show that 3,7,12-trioxoLCA can be interconverted to cholic acid and deoxycholic acid, demonstrating the dynamic nature of these metabolic cycles. nih.gov

Decarboxylation and Related Enzyme Activities

While the primary metabolic transformations of the bile acid steroid nucleus involve oxidation and reduction, the side chain also undergoes modification. The conversion of C27-steroids to C24-bile acids involves a side-chain cleavage process that shares similarities with the β-oxidation of fatty acids. nih.gov This process, occurring in peroxisomes, involves the formation of a Δ24-unsaturated intermediate from 3α,7α,12α-trihydroxy-5β-cholestanoic acid (a C27 precursor to cholic acid). nih.gov

General amino acid metabolism includes decarboxylation reactions, and while this is a fundamental biochemical process, specific decarboxylation of the C-24 carboxylic acid group of common bile acids is not a major metabolic pathway under normal physiological conditions. carewellpharma.inimperfectpharmacy.shop The primary modifications involve deconjugation (hydrolysis of glycine (B1666218) or taurine (B1682933) conjugates), dehydroxylation, and oxidation/reduction of the hydroxyl groups on the steroid ring. youtube.comnih.gov

Methodological Approaches for Studying Oxo-Cholanate Biotransformation in Vitro

The in vitro investigation of oxo-cholanate metabolism relies on a variety of well-established techniques that simulate physiological conditions and allow for the detailed analysis of metabolic products. These methods primarily involve the use of subcellular fractions and whole-cell systems, which contain the necessary enzymes for biotransformation.

Subcellular Fractions:

Liver Microsomes: Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a primary tool for in vitro drug metabolism studies. nih.govnih.gov They are rich in a variety of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily and UDP-glucuronosyltransferases (UGTs). nih.gov For oxo-cholanates, microsomes are particularly useful for studying oxidative metabolism and conjugation reactions. researchgate.net The standard procedure involves incubating the test compound, such as Ethyl 3,7,12-trioxo-5β-cholan-24-oate, with liver microsomes in the presence of necessary cofactors like NADPH for CYP450-mediated reactions. mdpi.com

S9 Fraction: The S9 fraction is the supernatant obtained after centrifuging a tissue homogenate (typically liver) at 9000g. springernature.com This fraction contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone. springernature.com This includes enzymes responsible for both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. springernature.com The inclusion of cytosolic enzymes is particularly relevant for the study of oxo-cholanates, as reductive enzymes like hydroxysteroid dehydrogenases (HSDHs) are found in the cytosol.

Cytosol: The cytosolic fraction, which is the soluble component of the cell cytoplasm, is used to investigate specific metabolic pathways mediated by cytosolic enzymes. For oxo-cholanates, this is critical for studying the reduction of ketone groups, a key step in their biotransformation. nih.gov

Whole-Cell Systems:

Hepatocytes: Isolated primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a cellular environment that closely resembles the in vivo state. They are capable of carrying out a wide range of Phase I and II metabolic reactions.

Recombinant Enzymes: The use of specific recombinant enzymes, such as individual CYP450 isoforms or HSDHs expressed in cell lines, allows for the precise identification of the enzymes responsible for particular metabolic conversions. researchgate.netnih.gov This approach is invaluable for reaction phenotyping, which aims to pinpoint the specific enzymatic pathways involved in a compound's metabolism.

Analytical Techniques:

The identification and quantification of metabolites produced in these in vitro systems are typically achieved using a combination of chromatographic and spectrometric methods. High-performance liquid chromatography (HPLC) is used to separate the parent compound from its metabolites, while mass spectrometry (MS) provides structural information for their identification. researchgate.netnih.gov

Research Findings on the Biotransformation of 3,7,12-Trioxo-5β-cholan-24-oate

While direct in vitro metabolic studies on Ethyl 3,7,12-trioxo-5β-cholan-24-oate are not extensively documented, a significant body of research on its corresponding carboxylic acid, 3,7,12-trioxo-5β-cholan-24-oic acid (dehydrocholic acid), provides a strong basis for predicting its metabolic fate. The biotransformation is expected to proceed in two main stages: initial hydrolysis of the ethyl ester followed by the sequential reduction of the three ketone groups.

Phase I Metabolism: Hydrolysis and Reduction

The initial step in the biotransformation of Ethyl 3,7,12-trioxo-5β-cholan-24-oate is the likely hydrolysis of the ethyl ester bond to yield dehydrocholic acid and ethanol. This reaction is catalyzed by carboxylesterases (CES), which are abundant in the liver and small intestine. nih.govnih.govmdpi.com Human liver primarily expresses CES1, which tends to hydrolyze esters with small alcohol moieties, such as the ethyl group in the target compound. nih.govresearchgate.net

Following hydrolysis, the resulting dehydrocholic acid undergoes sequential and stereospecific reduction of its keto groups at positions C-3, C-7, and C-12. These reactions are catalyzed by hydroxysteroid dehydrogenases (HSDHs). In humans, the reduction appears to be sequential, beginning at the 3-position, followed by the 7-position, and finally the 12-position. nih.gov The reduction is also stereospecific, yielding only α-hydroxy epimers. nih.gov

The major metabolites identified from the in vivo administration of dehydrocholic acid in humans are a dihydroxy-monoketo bile acid and a monohydroxy-diketo bile acid. nih.gov The primary metabolite, constituting about 70% of the products, is 3α,7α-dihydroxy-12-keto-5β-cholanoic acid. nih.gov The second most abundant metabolite (around 20%) is 3α-hydroxy-7,12-diketo-5β-cholanoic acid. nih.gov A smaller fraction (about 10%) is fully reduced to cholic acid. nih.gov

In vitro studies using microorganisms have also demonstrated the regio- and stereoselective reduction of dehydrocholic acid. For instance, the fungus Trametes hirsuta has been shown to selectively reduce the 3-keto group to produce 3α-hydroxy-7,12-diketo-5β-cholan-24-oic acid as the main product. nih.gov Chemo-enzymatic processes using whole-cell biocatalysts expressing 3α-HSDH and 7β-HSDH have been developed for the targeted reduction of dehydrocholic acid. nih.govmdpi.com

Interactive Data Table of Predicted Metabolites

Table 1: Predicted Metabolites of Ethyl 3,7,12-trioxo-5β-cholan-24-oate Biotransformation

| Metabolite Name | Parent Compound | Metabolic Reaction | Key Enzymes |

|---|---|---|---|

| Dehydrocholic acid | Ethyl 3,7,12-trioxo-5β-cholan-24-oate | Hydrolysis | Carboxylesterases (CES1) |

| 3α-hydroxy-7,12-diketo-5β-cholanoic acid | Dehydrocholic acid | Reduction of 3-keto group | 3α-Hydroxysteroid dehydrogenase (3α-HSDH) |

| 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | 3α-hydroxy-7,12-diketo-5β-cholanoic acid | Reduction of 7-keto group | 7α-Hydroxysteroid dehydrogenase (7α-HSDH) |

| Cholic acid | 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | Reduction of 12-keto group | 12α-Hydroxysteroid dehydrogenase (12α-HSDH) |

Advanced Spectroscopic and Crystallographic Methodologies for Oxo Cholanate Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are paramount in delineating the molecular architecture of Ethyl 3,7,12-trioxo-5beta-cholan-24-oate. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR), offer complementary information that, when combined, provides a detailed two-dimensional and, in some aspects, three-dimensional picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 3,7,12-trioxo-5beta-cholan-24-oate, both ¹H and ¹³C NMR spectroscopy are employed to assign every proton and carbon atom within the structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. The ethyl ester moiety would be characterized by a quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The complex steroid backbone presents a series of overlapping multiplets in the aliphatic region. The absence of hydroxyl protons, which would be present in its precursor, cholic acid, is a key indicator of the successful oxidation at positions 3, 7, and 12.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The three ketone carbonyl carbons (C-3, C-7, and C-12) and the ester carbonyl carbon (C-24) are expected to resonate at low field (downfield) due to the deshielding effect of the oxygen atoms. The ethyl ester carbons would also show distinct signals. The remaining carbon atoms of the steroid nucleus would appear at higher field (upfield). By comparing the chemical shifts with those of related cholane (B1240273) derivatives, a complete assignment of the carbon skeleton can be achieved. whiterose.ac.uk

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3,7,12-trioxo-5beta-cholan-24-oate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-3 | - | ~210 |

| C-7 | - | ~209 |

| C-12 | - | ~212 |

| C-24 | - | ~174 |

| -OCH₂ CH₃ | ~4.1 (quartet) | ~60 |

| -OCH₂CH₃ | ~1.2 (triplet) | ~14 |

| Steroid Backbone | 0.6 - 3.0 (multiplets) | 12 - 60 |

Note: These are predicted values based on typical chemical shifts for the respective functional groups and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Ethyl 3,7,12-trioxo-5beta-cholan-24-oate, electron ionization (EI) or electrospray ionization (ESI) can be utilized.

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula of the compound (C₂₆H₃₈O₅). The fragmentation pattern provides a fingerprint of the molecule, with characteristic losses of functional groups aiding in structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.orgdocbrown.infodocbrown.info The fragmentation of the steroid nucleus can be complex, but often involves cleavages of the rings. The mass spectrum of the closely related 3,7,12-Trioxo-5b-cholan-24-oic acid shows a molecular ion peak and subsequent fragmentation, which can be used as a reference for interpreting the spectrum of its ethyl ester. massbank.jp

Interactive Data Table: Expected Key Mass Spectrometry Fragments for Ethyl 3,7,12-trioxo-5beta-cholan-24-oate

| m/z Value | Possible Fragment |

| 430 | [M]⁺ (Molecular Ion) |

| 402 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 385 | [M - OCH₂CH₃]⁺ |

| 357 | [M - COOCH₂CH₃]⁺ |

Note: The relative intensities of these fragments can provide further structural insights.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. pressbooks.publibretexts.orglumenlearning.comlibretexts.orgdocbrown.info The IR spectrum of Ethyl 3,7,12-trioxo-5beta-cholan-24-oate would be dominated by strong absorption bands corresponding to the carbonyl groups.

The three ketone groups (C=O) on the steroid ring are expected to show a strong absorption in the region of 1705-1725 cm⁻¹. The ester carbonyl group (C=O) will also exhibit a strong absorption, typically at a slightly higher frequency, around 1735-1750 cm⁻¹. The C-O stretching vibration of the ester group would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The spectrum would also display C-H stretching vibrations for the sp³ hybridized carbons of the steroid nucleus and the ethyl group, typically in the range of 2850-3000 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the oxidation of the hydroxyl groups.

Interactive Data Table: Characteristic IR Absorption Frequencies for Ethyl 3,7,12-trioxo-5beta-cholan-24-oate

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Ketone (C=O) | 1705 - 1725 | Strong |

| Ester (C=O) | 1735 - 1750 | Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive method for determining its three-dimensional structure in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. researchgate.net

Analysis of Supramolecular Assemblies and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in a crystal lattice. This analysis of supramolecular assemblies and crystal packing motifs is crucial for understanding the solid-state properties of the compound. nih.govacs.org In the case of steroidal compounds, which possess both hydrophobic and more polar regions (due to the carbonyl groups), the crystal packing is often governed by a combination of van der Waals forces and weaker C-H···O hydrogen bonds. nih.govnih.gov The way these molecules pack can influence properties such as solubility and melting point. The study of these motifs in related cholane derivatives can provide insights into the expected packing of Ethyl 3,7,12-trioxo-5beta-cholan-24-oate. nih.gov

Advanced Chromatographic Separation and Detection Techniques

The analysis of complex steroidal compounds such as Ethyl 3,7,12-trioxo-5β-cholan-24-oate relies on powerful chromatographic techniques capable of high-resolution separation and sensitive detection. These methods are essential for determining the purity of synthetic batches, analyzing the compound within intricate mixtures, and quantifying its presence in biological matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and particularly Liquid Chromatography-Mass Spectrometry (LC-MS), represent the cornerstone of analytical strategies for this and related oxo-cholanate structures. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of bile acid derivatives. nih.gov For Ethyl 3,7,12-trioxo-5β-cholan-24-oate, reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netlcms.czresearchgate.net This setup allows for the effective separation of the compound from starting materials, byproducts, and other impurities based on differences in hydrophobicity. The separation is achieved by pumping a solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, through the column. nih.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl groups in the trioxo-structure provide some UV absorbance, or an Evaporative Light Scattering Detector (ELSD) for more universal detection. researchgate.netlcms.cz The method's robustness makes it ideal for routine purity checks and quality control during synthesis and formulation. nih.gov

Gas Chromatography (GC) is another powerful tool for the analysis of volatile and thermally stable compounds. While many bile acids require derivatization to increase their volatility for GC analysis, Ethyl 3,7,12-trioxo-5β-cholan-24-oate, being an ethyl ester, may be amenable to direct GC analysis under the right conditions. nih.govglsciences.com The technique separates compounds based on their boiling points and interaction with the stationary phase within a capillary column. glsciences.com The sample is injected into a heated inlet, vaporized, and carried by an inert gas through the column. GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), can provide excellent resolution and quantitative accuracy for purity assessment and the analysis of esterified bile acid mixtures. researchgate.netnih.govresearchgate.net

Interactive Table 1: Typical Chromatographic Conditions for Oxo-Cholanate Ester Analysis

| Parameter | HPLC | GC |

| Stationary Phase (Column) | Reversed-Phase C18 (Octadecylsilane) | Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Mobile Phase / Carrier Gas | Acetonitrile/Methanol and Water/Buffer Gradient | Helium or Hydrogen |

| Detector | UV, Evaporative Light Scattering (ELSD), MS | Flame Ionization (FID), Mass Spectrometry (MS) |

| Typical Application | Purity assessment, mixture analysis | Volatile impurity profiling, ester mixture analysis |

| Derivatization Required? | No | Generally no for the ethyl ester form |

For the highly sensitive and specific detection and quantification of Ethyl 3,7,12-trioxo-5β-cholan-24-oate in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. researchgate.netnih.govnih.gov This technique combines the superior separation capabilities of HPLC with the precise detection and identification power of mass spectrometry. nih.govresearchgate.net

In a typical LC-MS workflow, the sample is first subjected to HPLC separation, often using Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution. nih.gov The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which generates charged molecules of the analyte. researchgate.netrsc.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a highly specific signal for the target compound. nih.gov

Targeted metabolite profiling using LC-MS/MS enhances this specificity even further. In this mode, a specific parent ion corresponding to Ethyl 3,7,12-trioxo-5β-cholan-24-oate is selected and fragmented, and only specific, characteristic fragment ions are monitored. This approach, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix effects, enabling accurate quantification even at very low concentrations (sub-nanomolar levels) in matrices like plasma, urine, or tissue extracts. nih.govcolumbia.edunih.gov This makes LC-MS an indispensable tool for pharmacokinetic studies and for understanding the metabolic fate of the compound. nih.govnih.gov

Interactive Table 2: Key Features of LC-MS for Targeted Analysis of Ethyl 3,7,12-trioxo-5β-cholan-24-oate

| Feature | Description | Advantage |

| High Sensitivity | Capable of detecting compounds at picomolar to nanomolar concentrations. | Allows for quantification in small sample volumes and at low physiological levels. researchgate.netcolumbia.edu |

| High Specificity | Detection is based on the unique mass-to-charge ratio of the parent molecule and its fragments (MS/MS). | Minimizes interference from other components in a complex biological matrix, ensuring accurate identification. nih.govnih.gov |

| Quantitative Accuracy | Use of stable isotope-labeled internal standards corrects for sample loss and matrix effects. | Provides reliable and reproducible quantitative data for metabolic and pharmacokinetic studies. rsc.org |

| Versatility | Applicable to a wide range of biological fluids and tissues. | Enables comprehensive profiling of the compound's distribution and metabolism throughout the body. nih.govcolumbia.edu |

Computational Chemistry and Theoretical Modeling of Oxo Cholanates

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are pivotal in predicting molecular geometry, stability, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) Studies of Molecular Structure and Energy

The presence of three oxo groups significantly influences the electronic distribution and geometry compared to its parent bile acid, cholic acid. DFT calculations can quantify this impact. For instance, the electron-withdrawing nature of the ketone groups would likely lead to a redistribution of electron density across the steroid nucleus. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack, respectively. The areas around the carbonyl oxygens would exhibit negative potential, while the carbonyl carbons would show positive potential.

Furthermore, DFT enables the calculation of various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For Ethyl 3,7,12-trioxo-5beta-cholan-24-oate, the LUMO is expected to be localized around the electron-deficient carbonyl carbons, making them primary sites for nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for Ethyl 3,7,12-trioxo-5beta-cholan-24-oate (Note: The following data are representative examples of what a DFT calculation would yield and are not from a published study on this specific molecule.)

| Property | Calculated Value | Unit |

| Total Energy | -1532.7 | Hartrees |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 4.2 | Debye |

Transition State Modeling and Reaction Mechanism Elucidation

Beyond static properties, quantum chemistry is a powerful tool for exploring reaction dynamics. For Ethyl 3,7,12-trioxo-5beta-cholan-24-oate, a key reaction of interest would be the reduction of its ketone groups. Transition state (TS) modeling can elucidate the mechanism of such a reaction, for example, the reduction by a hydride donor like sodium borohydride.

Researchers would model the approach of the reducing agent to each of the three carbonyl carbons (C3, C7, and C12). By mapping the potential energy surface, they can locate the transition state structure for each reduction. The TS is a first-order saddle point on this surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy (ΔG‡), which determines the reaction rate.

Such modeling could reveal the stereoselectivity of the reduction. For instance, the steroidal framework may sterically hinder the approach of the reducing agent from one face of the molecule (either the α or β face), leading to a preference for attack from the less hindered side. By comparing the activation energies for the formation of the different possible alcohol stereoisomers at each position, one could predict the major products of the reaction. Theoretical studies on the reduction of other steroidal ketones have successfully predicted and explained observed stereochemical outcomes in this manner.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture, it is often too computationally intensive for simulating the motion of large molecules over time. Molecular Dynamics (MD) simulations address this by using classical mechanics to model the dynamic behavior of atoms and molecules. nih.gov MD simulations are particularly useful for exploring the conformational flexibility and intermolecular interactions of Ethyl 3,7,12-trioxo-5beta-cholan-24-oate. nih.gov

An MD simulation would treat the molecule as a collection of atoms connected by springs (bonds), governed by a set of parameters known as a force field. By simulating the molecule in a solvent box (e.g., water or an organic solvent) over nanoseconds or even microseconds, one can observe its dynamic behavior. This would reveal the accessible conformational landscape of the flexible ethyl ester side chain and any subtle flexing of the steroid ring system.

MD simulations are also invaluable for studying how these molecules interact with each other or with other molecules, such as proteins or lipids. For instance, simulations could model the aggregation behavior of Ethyl 3,7,12-trioxo-5beta-cholan-24-oate in an aqueous environment. Due to the amphipathic nature of bile acid derivatives, they can form micelles or other aggregates. acs.org MD simulations can reveal the structure of these aggregates, showing how the hydrophobic steroid backbones cluster together to minimize contact with water, while the more polar ester and ketone groups are exposed to the solvent. acs.org These simulations provide insights into how such molecules might be transported in biological systems or interact with cell membranes.

Predictive Modeling of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is crucial for identifying and characterizing molecules. For Ethyl 3,7,12-trioxo-5beta-cholan-24-oate, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies calculated from DFT can be correlated with an experimental IR spectrum. The model would predict strong absorption bands corresponding to the C=O stretching vibrations of the three ketone groups and the ester carbonyl group. The precise frequencies of these bands can provide information about the local chemical environment of each carbonyl.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. This involves computing the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted NMR spectrum can then be compared to an experimental one to aid in the assignment of peaks, which can be a complex task for large molecules with many similar protons and carbons. Theoretical predictions are especially valuable for distinguishing between the chemical shifts of the numerous methylene (B1212753) (-CH₂-) and methine (-CH-) groups within the steroid core.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Carbonyl Carbons (Note: These values are representative examples for illustrative purposes.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 (ketone) | 211.5 |

| C7 (ketone) | 209.8 |

| C12 (ketone) | 213.2 |

| C24 (ester) | 174.0 |

In Silico Design and Prediction of Chemical Reactivity and Selectivity

The predictive power of computational chemistry allows for the in silico design of new derivatives and the prediction of their properties before they are synthesized in the lab. This approach, often part of a rational drug design or materials science workflow, saves significant time and resources. mdpi.com

Starting with the computed structure and electronic properties of Ethyl 3,7,12-trioxo-5beta-cholan-24-oate, one could systematically modify its structure and evaluate the resulting changes. For example, one could model the introduction of different substituents onto the steroid skeleton and use DFT to calculate how these changes affect the molecule's electronic properties, such as the HOMO-LUMO gap or the electrostatic potential map. This could be used to tune the reactivity of the molecule.

Furthermore, computational models can predict the selectivity of reactions at the three different ketone sites. Reactivity indices, derived from conceptual DFT, such as Fukui functions or local softness, can be calculated to predict which of the C3, C7, or C12 carbonyl groups is most susceptible to nucleophilic or electrophilic attack. This information is critical for planning synthetic routes that require selective modification of one ketone in the presence of others. For example, calculations might show that the C3 ketone is the most sterically accessible and electronically favorable site for a particular reaction, guiding the synthetic chemist to achieve the desired regioselectivity.

Supramolecular Chemistry and Material Science Applications of Oxo Cholanate Derivatives

Self-Assembly Phenomena in Bile Acid Derivatives

The self-assembly of bile acid derivatives is a complex process governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and hydrophobic effects. This spontaneous organization leads to the formation of a variety of supramolecular architectures, from simple micelles to intricate, three-dimensional networks.

Low-molecular-weight gelators (LMWGs) are small molecules that can immobilize a large volume of a liquid solvent, forming a gel. Bile acid derivatives have been extensively studied as LMWGs, capable of forming both hydrogels (in water) and organogels (in organic solvents). mdpi.com The gelation process is typically initiated by a change in conditions, such as temperature or solvent composition, which triggers the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent. researchgate.netrsc.org

The ability of a bile acid derivative to act as a gelator is highly dependent on its molecular structure. For instance, studies on various bile acid alkyl amides have shown that their gelation ability is influenced by the specific bile acid backbone and the nature of the alkyl side chain. nih.gov While cholic acid itself does not form gels, certain derivatives have been shown to be effective gelators. sci-hub.ru The introduction of hydrazide moieties into the bile acid structure has also been shown to promote organogelation through the formation of hydrogen-bonded networks. researchgate.netrsc.org

For oxo-derivatives like Ethyl 3,7,12-trioxo-5β-cholan-24-oate, the potential for gel formation is intriguing. The parent compound, dehydrocholic acid, is a synthetic bile acid produced by the oxidation of cholic acid. wikipedia.orgdrugbank.com While dehydrocholic acid itself is not typically noted for its gelation properties, its derivatives, particularly those with modified side chains, could exhibit this behavior. The presence of the three carbonyl groups reduces the hydrogen-bonding donor capacity compared to cholic acid but introduces strong hydrogen-bond accepting sites, which could participate in the formation of the fibrous networks characteristic of LMWGs.

The rigid and facially amphiphilic nature of the steroid nucleus is a key factor in the self-assembly and gelation of bile acid derivatives. The stereochemistry of the A/B ring junction (cis in 5β-steroids like the cholanates) imparts a bent shape to the molecule, which influences its packing in supramolecular assemblies. chemicalbook.com

The number and position of hydroxyl groups on the steroid backbone play a crucial role in directing self-assembly through hydrogen bonding. In the case of Ethyl 3,7,12-trioxo-5β-cholan-24-oate, the replacement of the 3α, 7α, and 12α hydroxyl groups of the parent cholic acid with keto groups dramatically alters the intermolecular interaction landscape. This change from hydrogen-bond donating hydroxyl groups to accepting carbonyl groups would necessitate different packing arrangements for self-assembly to occur.

Furthermore, modifications to the C-24 side chain, such as the formation of the ethyl ester in Ethyl 3,7,12-trioxo-5β-cholan-24-oate, can significantly impact gelation. Studies on bile acid alkyl amides have demonstrated that the spatial requirements of the side chain are a critical determinant of their gelation capabilities. nih.gov It is plausible that the ethyl ester group could influence the solubility and packing of the molecules, thereby affecting their potential to form stable gel networks.

Design and Characterization of Self-Assembled Nanostructures

The self-assembly of bile acid derivatives can lead to a variety of well-defined nanostructures, such as nanoparticles, nanotubes, and nanofibers. These nanostructures have garnered significant interest for applications in drug delivery and materials science. nih.gov For example, deoxycholic acid has been used to functionalize nanoparticles for the oral delivery of therapeutic agents. nih.gov

The formation of these nanostructures is often achieved by altering the solvent environment. For instance, dissolving a bile acid in a good solvent and then adding a poor solvent can induce aggregation and the formation of nanostructures. macromolchem.com The morphology of the resulting nanostructures is dependent on the specific bile acid derivative and the experimental conditions. macromolchem.com

The characterization of such nanostructures would typically involve techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to visualize their morphology, and dynamic light scattering (DLS) to determine their size distribution in solution.

Exploration of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. wikipedia.org Bile acids and their derivatives have been shown to act as effective hosts for a variety of guest molecules due to their pre-organized, cavity-like structures. mdpi.com

Dehydrocholic acid, the parent acid of Ethyl 3,7,12-trioxo-5β-cholan-24-oate, has demonstrated a remarkable ability to form crystalline inclusion compounds with a range of organic solvents. nih.gov This property has been exploited for the selective separation and chiral resolution of guest molecules. nih.govoup.com The formation of these host-guest complexes is driven by the specific interactions between the dehydrocholic acid host and the entrapped guest molecules.

The table below summarizes the findings of a study on the inclusion of various solvents within dehydrocholic acid.

| Guest Solvent | Inclusion Ratio (Host:Guest) |

| Acetone | 2:1 |

| Dimethyl sulfoxide (B87167) (DMSO) | 1:1 |

| Dimethylformamide (DMF) | 1:1 |

| N-methyl-2-pyrrolidinone (NMP) | 1:1 |

| Data sourced from a study on dehydrocholic acid inclusion compounds. nih.gov |

Competition experiments have further revealed the selectivity of dehydrocholic acid for different guests. For example, in a competitive environment, the inclusion of dimethyl sulfoxide (DMSO) is favored over N-methyl-2-pyrrolidinone (NMP) when the mole fraction of DMSO is high. nih.gov

The esterification of the carboxylic acid group to form Ethyl 3,7,12-trioxo-5β-cholan-24-oate would likely alter its host-guest properties. The ability to form hydrogen-bonded dimers through the carboxylic acid is eliminated, which could change the crystal packing and the nature of the cavities available for guest inclusion. However, the rigid, concave-convex structure of the steroid backbone remains, suggesting that the ethyl ester derivative could still exhibit interesting molecular recognition capabilities, potentially with a different selectivity profile compared to its parent acid. The three carbonyl groups on the steroid nucleus provide potential sites for hydrogen bonding with suitable guest molecules, which could be a key factor in the formation of stable host-guest complexes.

Future Directions and Emerging Frontiers in Oxo Cholanate Research

Innovative Synthetic Strategies for Complex Oxo-Cholanate Architectures

The synthesis of steroidal compounds, known for their intricate structures, has long been a challenge for synthetic chemists. hims-biocat.eu Future research is focused on developing more efficient, selective, and sustainable methods to construct and modify the oxo-cholanate scaffold.

One promising area is the advancement of cascade reactions catalyzed by transition metal complexes, which allow for the construction of complex molecular frameworks in a more atom-economic and straightforward manner. researchgate.net For oxo-cholanates, this could translate to novel methods for introducing functional groups or building the steroidal skeleton with greater control. Additionally, the development of synthetic strategies for the precise arrangement of metal cations in heterometallic oxo clusters offers insights into creating highly controlled three-dimensional structures, a concept that could be adapted for complex organic scaffolds. nih.gov

Furthermore, enabling chemical technologies like continuous flow chemistry are being explored to overcome the limitations of traditional batch synthesis in steroid chemistry. hims-biocat.eu Flow technology offers improved process efficiency, waste minimization, enhanced safety, and easier scalability. hims-biocat.eu Its integration with other modern synthetic methods, such as photochemistry and automation, is expected to provide innovative tactics for steroid functionalization and the synthesis of structurally diverse compounds like Ethyl 3,7,12-trioxo-5β-cholan-24-oate. hims-biocat.eu

Table 1: Emerging Synthetic Technologies in Steroid Chemistry

| Technology | Potential Advantages for Oxo-Cholanate Synthesis | Key Research Focus |

|---|---|---|

| Continuous Flow Chemistry | Improved reaction control, safety, scalability, and efficiency. hims-biocat.eu | Integration with biocatalysis and photochemistry for novel transformations. hims-biocat.eu |

| Heterogeneous Catalysis | Use of reusable catalysts, leading to greener and more sustainable processes. iaea.org | Development of selective catalysts for specific steroid modifications. researchgate.net |

| Microwave Synthesis | Accelerated reaction times and potentially higher yields. iaea.org | Optimization of conditions for complex, multi-step steroid syntheses. |

| Cascade Reactions | Increased efficiency and atom economy by combining multiple steps. researchgate.net | Design of novel catalytic systems for building complex steroidal frameworks. researchgate.net |

Advanced Biocatalytic Systems for Green Synthesis of Steroidal Compounds

The demand for environmentally friendly chemical processes has spurred significant interest in biocatalysis for steroid synthesis. iaea.orgresearchgate.net Enzymes offer unparalleled regio- and stereo-selectivity, which is crucial when dealing with the complex stereochemistry of cholanate derivatives. researchgate.net

Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high selectivity of biocatalysis, are becoming increasingly powerful for the concise synthesis of complex natural products. researchgate.net For instance, the use of enzymes like the Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH) has enabled efficient C9–C10 bond cleavage in steroids, demonstrating the potential of biocatalysts to perform challenging chemical transformations under mild conditions. researchgate.netnih.gov

Future research will likely focus on:

Enzyme Engineering: Modifying existing enzymes or discovering new ones to catalyze specific, desired reactions on the oxo-cholanate core.

Microbial Cell Factories: Engineering microorganisms to produce valuable steroidal intermediates or even final products from simple carbon sources, which could greatly reduce the number of reaction steps and lower waste discharge. researchgate.netresearchgate.net

Whole-Cell Biocatalysis: Utilizing whole microbial cells to perform specific transformations, such as stereo- and regioselective hydroxylations, avoiding the need for toxic oxidants used in traditional chemical methods. researchgate.net

These advancements aim to create a greener steroidal pharmaceutical industry by enhancing production efficiency and reducing environmental impact. researchgate.net

High-Throughput Screening Methodologies for Chemical Discovery

High-throughput screening (HTS) is a pivotal technology in drug discovery that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.comdanaher.com This approach is essential for identifying "hit" or "lead" compounds from large chemical libraries that can be further developed. bmglabtech.comdrugtargetreview.com

In the context of oxo-cholanates, HTS can accelerate the discovery of derivatives with novel biological activities. The process generally involves miniaturization, automation, and a sensitive assay readout. bmglabtech.com Various HTS techniques are employed, including:

Fluorescence-based assays: These are common due to their sensitivity and adaptability, using fluorescent markers to detect specific molecular interactions or enzyme activities. danaher.comdrugtargetreview.com

Mass spectrometry-based screening: This label-free method can be combined with bioaffinity liquid chromatography to screen and identify compounds that bind to specific biological targets, such as receptors or enzymes. danaher.comresearchgate.net

Cell-based assays: These systems use living cells to assess the effects of compounds on biological pathways. For example, the H295R human adrenocortical carcinoma cell line is used in HTS to evaluate the effects of chemicals on steroidogenesis. nih.gov

The primary goal of HTS is not to identify a final drug but to find promising lead compounds that provide a starting point for further optimization in the drug discovery pipeline. bmglabtech.com By screening libraries of oxo-cholanate derivatives, HTS can rapidly identify molecules that modulate the activity of key enzymes or receptors, paving the way for new therapeutic agents.

Table 2: High-Throughput Screening Techniques for Steroidal Compound Discovery

| HTS Technique | Principle | Application in Oxo-Cholanate Research |

|---|---|---|

| Fluorescence-Based Assays | Detects changes in fluorescence to measure interactions or enzyme activity. danaher.com | Screening for inhibitors or activators of enzymes involved in steroid metabolism. |

| Bioaffinity Mass Spectrometry (BioMS) | Identifies compounds that bind to a target protein (e.g., a receptor) by detecting their presence using mass spectrometry. researchgate.net | Identifying oxo-cholanates that bind to specific nuclear receptors or other protein targets. |

| Cell-Based Steroidogenesis Assays | Measures changes in hormone production by specialized cells (e.g., H295R) after exposure to test compounds. nih.gov | Assessing the impact of oxo-cholanate derivatives on steroid hormone synthesis pathways. nih.gov |

Interdisciplinary Approaches Integrating Chemical Synthesis, Spectroscopy, and Computational Science

The complexity of molecular systems like Ethyl 3,7,12-trioxo-5β-cholan-24-oate necessitates a move beyond traditional disciplinary silos. appleacademicpress.com The integration of chemical synthesis with advanced spectroscopic and computational methods is becoming essential for both characterizing novel compounds and understanding their behavior at a molecular level. gexinonline.com

Collaborative research between experimentalists and theorists is crucial. gexinonline.com Advanced computational methods can predict molecular geometries, spectroscopic signatures (e.g., IR and UV-vis spectra), and other properties before a molecule is even synthesized. gexinonline.comresearchgate.net This predictive power can guide synthetic efforts and aid in the interpretation of complex experimental data.

An integrated computational approach might involve:

Quantum Mechanical (QM) Methods: To accurately model the electronic structure and predict spectroscopic properties. researchgate.net

Molecular Mechanics (MM) Force Fields: To simulate the dynamics and conformational landscape of flexible molecules like cholanates.

Hybrid QM/MM Models: To study the behavior of these molecules in complex environments, such as in solution or bound to a biological target, providing insights that are difficult to obtain through experiments alone. researchgate.net

This synergy allows for a deeper understanding of structure-property relationships. For example, by combining synthesis, spectroscopy, and computation, researchers can not only confirm the structure of a new oxo-cholanate derivative but also rationalize its observed biological activity, accelerating the design of next-generation compounds. This trend of interdisciplinary research promises to deliver new insights and drive innovation across chemical science. appleacademicpress.com

常见问题

Q. How can the molecular structure of Ethyl 3,7,12-trioxo-5β-cholan-24-oate be confirmed using spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and functional groups using H and C NMR. For example, ketone groups at C3, C7, and C12 will lack proton signals but show distinct carbonyl carbons (~200–220 ppm). Ethyl ester protons appear as a quartet (δ ~4.1 ppm) and triplet (δ ~1.2 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ at m/z 472.5 for CHO) and fragmentation patterns to validate the backbone .

- Infrared (IR) Spectroscopy: Detect ketone C=O stretches (~1700–1750 cm) and ester C-O stretches (~1250 cm) .

Q. What synthetic routes are reported for Ethyl 3,7,12-trioxo-5β-cholan-24-oate?

Methodological Answer:

- Stepwise Oxidation: Start with cholanic acid derivatives. For example, selective oxidation of hydroxyl groups using Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC) to introduce ketones at C3, C7, and C12 .

- Esterification: Protect the C24 carboxylic acid via ethyl ester formation using ethanol and acid catalysis (e.g., HSO) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. How can purity and stability be assessed for this compound during storage?

Methodological Answer:

Q. What are the key physicochemical properties relevant to its solubility and formulation?

Methodological Answer:

Q. How is the compound characterized for regulatory compliance in preclinical studies?

Methodological Answer:

- Reference Standards: Compare against pharmacopeial standards (USP/EP) for identity (HPLC retention time, NMR) and purity (area normalization ≥95%) .

- Impurity Profiling: Use LC-MS to identify synthesis byproducts (e.g., incomplete oxidation intermediates) .

Advanced Research Questions

Q. How can contradictory data on its metabolic pathways be resolved?

Methodological Answer:

- Isotope-Labeled Tracers: Use C-labeled Ethyl 3,7,12-trioxo-5β-cholan-24-oate in hepatocyte assays to track metabolites via LC-MS/MS. Compare with structurally related bile acids (e.g., 12-Ketochenodeoxycholic acid) .

- Enzyme Inhibition Studies: Test specificity for CYP450 isoforms (e.g., CYP3A4, CYP7A1) using recombinant enzymes and selective inhibitors .

Q. What experimental designs are optimal for studying its interactions with nuclear receptors (e.g., FXR, PXR)?

Methodological Answer:

Q. How can computational modeling predict its bioavailability and toxicity?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

Q. How to address discrepancies in reported biological activity across cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。